1-(3,4-Dimethylphenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one
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Overview
Description
1-(3,4-Dimethylphenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one is a synthetic organic compound that belongs to the class of dihydropyrazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one typically involves the following steps:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and diketones under acidic or basic conditions.
Substitution reactions: Introduction of the 3,4-dimethylphenyl and 2-phenylethyl groups can be carried out through nucleophilic substitution reactions using suitable halogenated precursors and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity and potential as a therapeutic agent.
Medicine: Potential use in drug development for various diseases.
Industry: Applications in materials science and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethylphenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazine
- 1-(3,4-Dimethylphenyl)-3-[(2-phenylethyl)amino]-pyrazin-2-one
Uniqueness
1-(3,4-Dimethylphenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one may exhibit unique properties such as specific biological activity, stability, or reactivity compared to similar compounds. These unique features can make it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-phenylethylamino)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-15-8-9-18(14-16(15)2)23-13-12-22-19(20(23)24)21-11-10-17-6-4-3-5-7-17/h3-9,12-14H,10-11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWOMWNAUXZASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)NCCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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